Propamocarb hydrochloride

Fungicide resistance Oomycete control Phytophthora capsici

Propamocarb hydrochloride is a systemic carbamate fungicide primarily utilized for the control of oomycete pathogens, including Phytophthora, Pythium, Bremia, and Peronospora species. Its mode of action involves the inhibition of phospholipid and fatty acid biosynthesis, disrupting fungal cell membrane integrity and thereby suppressing mycelial growth, sporangia formation, and spore germination.

Molecular Formula C9H21ClN2O2
Molecular Weight 224.73 g/mol
CAS No. 25606-41-1
Cat. No. B166676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropamocarb hydrochloride
CAS25606-41-1
SynonymsPropamocarb Hydrochloride, Prevex(TM), Filex(TM), Previcur-N(TM), Banol turf fungicide(TM)
Molecular FormulaC9H21ClN2O2
Molecular Weight224.73 g/mol
Structural Identifiers
SMILESCCCOC(=O)NCCC[NH+](C)C.[Cl-]
InChIInChI=1S/C9H20N2O2.ClH/c1-4-8-13-9(12)10-6-5-7-11(2)3;/h4-8H2,1-3H3,(H,10,12);1H
InChIKeyMKIMSXGUTQTKJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propamocarb Hydrochloride (CAS 25606-41-1): A Systemic Carbamate Fungicide for Oomycete Disease Control in Agriculture


Propamocarb hydrochloride is a systemic carbamate fungicide primarily utilized for the control of oomycete pathogens, including Phytophthora, Pythium, Bremia, and Peronospora species [1][2]. Its mode of action involves the inhibition of phospholipid and fatty acid biosynthesis, disrupting fungal cell membrane integrity and thereby suppressing mycelial growth, sporangia formation, and spore germination [3]. Classified under FRAC Code 28, propamocarb is valued for its low to moderate resistance risk and lack of cross-resistance with many other fungicide classes, making it a critical component in resistance management programs [4][5].

Why Propamocarb Hydrochloride Cannot Be Casually Substituted by Other Oomycete Fungicides


Substituting propamocarb hydrochloride with other oomycete fungicides such as metalaxyl, fluopicolide, or fosetyl-Al without quantitative justification can lead to significant failures in disease control due to differences in intrinsic activity, resistance profiles, and life-stage specific efficacy. While all target oomycetes, their distinct biochemical targets (e.g., RNA polymerase I for metalaxyl, spectrin-like protein disruption for fluopicolide, phospholipid biosynthesis for propamocarb) result in non-overlapping sensitivity and resistance patterns [1][2]. Crucially, propamocarb demonstrates unique strengths in scenarios where metalaxyl resistance is prevalent and exhibits complementary, rather than competitive, activity in mixture formulations [3][4]. The following evidence details the quantifiable performance gaps that dictate selection.

Propamocarb Hydrochloride: A Quantitative Evidence Guide for Scientific Selection and Procurement


Cross-Resistance Profile: Propamocarb vs. Metalaxyl on Phytophthora capsici

Propamocarb exhibits a distinct lack of cross-resistance with metalaxyl, a critical differentiator for managing phenylamide-resistant pathogen populations. In vitro studies on Phytophthora capsici demonstrated that while metalaxyl strongly inhibited mycelial growth at very low concentrations (EC50 = 0.5596 ppm), propamocarb showed no inhibitory effect on mycelial growth, sporangia production, or zoospore release even at 2000 ppm [1]. This functional disparity confirms that the two compounds operate via independent, non-overlapping mechanisms, ensuring propamocarb's utility against metalaxyl-resistant strains.

Fungicide resistance Oomycete control Phytophthora capsici

In Vivo Protective Efficacy: Propamocarb vs. Metalaxyl on Phytophthora capsici

Despite its weak in vitro activity, propamocarb provides robust in vivo protection, achieving a systemic protection value of 94% against Phytophthora capsici at 800 ppm, compared to 100% protection by metalaxyl at a much lower concentration of 1.0 ppm [1]. This indicates that while metalaxyl is more potent per unit mass, propamocarb achieves comparable, high-level disease control at field-relevant application rates, potentially due to its systemic movement and unique mode of action.

Systemic fungicide Phytophthora blight In vivo protection

Sensitivity Baseline: Propamocarb vs. Fosetyl-Al and Mefenoxam on Pythium aphanidermatum

Propamocarb-hydrochloride shows a moderate in vitro sensitivity profile against Pythium aphanidermatum, with an EC50 of 10.21 mg/l. This is significantly more potent than fosetyl-Al (EC50 = 302.65 mg/l) but less potent than mefenoxam (metalaxyl-M) (EC50 = 1.27 mg/l) [1]. Under greenhouse conditions, its efficacy (72.5%) was comparable to that of mefenoxam (75.0%) and mancozeb (77.5%), and substantially higher than that of azoxystrobin (57.5%) [1].

Pythium damping-off In vitro sensitivity Fungicide comparison

Field Efficacy of Propamocarb Mixtures: Comparison with Metalaxyl-M on Tomato Late Blight

In field trials assessing tomato late blight (Phytophthora infestans), a mixture of propamocarb hydrochloride + fluopicolide resulted in the lowest foliar disease area (2.6%) compared to a metalaxyl-M + mancozeb mixture (4.36%) at 65 days after transplant [1]. Furthermore, the propamocarb + fluopicolide treatment yielded the lowest area under the disease progress curve (AUDPC) value of 31.50, and was associated with a 47% average increase in productivity relative to the untreated control [1].

Field trial Tomato late blight Yield increase

Comparative Resistance Risk: Propamocarb (FRAC 28) vs. Metalaxyl (FRAC 4)

Propamocarb (FRAC Group 28) is classified with a low to moderate resistance risk by the Fungicide Resistance Action Committee (FRAC), whereas metalaxyl (FRAC Group 4, phenylamides) carries a high resistance risk [1][2]. This is corroborated by sensitivity surveys showing propamocarb-hydrochloride maintains consistent EC50 values (12.1 to 31.1 mg/l) across P. infestans isolates, with low resistance factors (1.0-2.8), indicating a stable sensitivity baseline [3]. In contrast, metalaxyl resistance is widespread, with reports of up to 17% of P. cactorum isolates exhibiting EC50 values >100 µg/ml [4].

Fungicide resistance FRAC classification Risk assessment

Propamocarb Hydrochloride: Key Research and Industrial Application Scenarios


Managing Metalaxyl-Resistant Oomycete Populations in Solanaceous and Cucurbit Crops

In agricultural regions with confirmed phenylamide resistance (e.g., to metalaxyl or mefenoxam), propamocarb hydrochloride is the preferred selection for controlling Phytophthora and Pythium diseases. Its distinct mode of action (FRAC 28) ensures no cross-resistance, providing effective control where metalaxyl fails [1]. The quantitative in vivo protection data (94% against P. capsici) supports its use as a reliable alternative [1].

Formulating Dual-Mode-of-Action Fungicide Mixtures for Late Blight Control

Propamocarb hydrochloride is a cornerstone component in commercial mixture formulations (e.g., with fluopicolide) for high-value crops like potatoes and tomatoes. The combination leverages propamocarb's systemic and resistance management properties with fluopicolide's potency against multiple life stages, resulting in superior field performance [2]. The 47% yield increase and lower disease severity compared to metalaxyl-M mixtures underscores its value in integrated disease management programs [2].

Greenhouse and Nursery Treatment for Damping-Off Pathogens

For commercial greenhouse operations, propamocarb hydrochloride is an effective treatment for damping-off caused by Pythium spp. and Phytophthora nicotianae. Its efficacy (72.5% against P. aphanidermatum) is comparable to mefenoxam (75.0%) but with a lower resistance risk [3]. It is particularly suitable for protecting geranium seedlings from zoospore infections, a critical application in ornamental production [4].

Research Tool for Studying Phospholipid Biosynthesis in Oomycetes

In fundamental research, propamocarb serves as a specific chemical probe to study phospholipid and fatty acid biosynthesis in oomycetes. Its unique ability to inhibit sporangia formation and spore germination without directly killing mycelia in vitro makes it a valuable tool for dissecting pathogen developmental biology and for screening novel compounds that target membrane biogenesis [5].

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